molecular formula C6H8O4 B108336 Dimethyl fumarate-2,3-d2 CAS No. 23057-98-9

Dimethyl fumarate-2,3-d2

Cat. No.: B108336
CAS No.: 23057-98-9
M. Wt: 146.14 g/mol
InChI Key: LDCRTTXIJACKKU-SWIHUIHJSA-N
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Description

Dimethyl fumarate-2,3-d2 is a deuterated form of dimethyl fumarate, where two hydrogen atoms are replaced by deuterium atoms at the 2 and 3 positions of the fumarate molecule. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a methyl ester of fumaric acid and has been studied for its potential therapeutic effects, especially in the treatment of multiple sclerosis and psoriasis .

Mechanism of Action

Target of Action

Dimethyl fumarate-2,3-d2 primarily targets endothelial cells and immune cells . It has been shown to have an effect on the energetic metabolism of endothelial cells . In immune cells, it alters lymphocyte subsets, particularly within the pro-inflammatory T-helper Th1 and Th17 subsets, creating a bias toward more anti-inflammatory Th2 and regulatory subsets .

Mode of Action

This compound interacts with its targets by promoting glycolysis and diminishing cell respiration in endothelial cells . This could be a consequence of a down-regulation of serine and glycine synthesis through inhibition of PHGDH activity in these cells . In immune cells, it decreases absolute lymphocyte counts , and it has been suggested that it works via both nuclear factor erythroid-derived 2-related factor (Nrf2)–dependent and independent pathways .

Biochemical Pathways

The compound affects several biochemical pathways. It promotes glycolysis and diminishes cell respiration in endothelial cells . It also disrupts the TLR signaling pathways . Furthermore, it has been suggested that it works via both Nrf2-dependent and independent pathways , leading to an anti-inflammatory immune response .

Pharmacokinetics

After oral ingestion, a great part of this compound is rapidly metabolized by esterase in the gastrointestinal tract into its primary, active metabolite monomethyl fumarate (MMF) . This compound is hardly detectable in systemic circulation and less than 0.1% of the dosage taken orally may be detected in urine .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in absolute lymphocyte counts , promotion of glycolysis, and a decrease in cell respiration in endothelial cells . It also reduces dysfunctional neutrophil activation , and exhibits a neuroprotective effect against iron-induced toxicity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, in ischemic stroke, neuronal destruction is caused both by oxygen deprivation and by persistent activation of the host immune system . This compound acts as a potent antioxidant and immunomodulator in this context .

Biochemical Analysis

Biochemical Properties

Dimethyl fumarate-2,3-d2 interacts with various enzymes, proteins, and other biomolecules. It is known to be an orally active and brain-penetrant Nrf2 activator, inducing upregulation of antioxidant gene expression . It also induces necroptosis in colon cancer cells through glutathione (GSH) depletion, reactive oxygen species (ROS) increase, and MAPKs activation pathway .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It promotes glycolysis and diminishes cell respiration in endothelial cells . This could be a consequence of a down-regulation of serine and glycine synthesis through inhibition of PHGDH activity in these cells . It also induces cell autophagy .

Molecular Mechanism

The mechanism of action of this compound involves both nuclear factor erythroid-derived 2-related factor (Nrf2)–dependent and independent pathways . These pathways lead to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to have certain effects on cellular function in laboratory settings. For instance, it has been found to significantly diminish the cuprizone-induced apoptosis of oligodendrocytes and increase the number of oligodendrocytes over time during cuprizone intoxication .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Preventive as well as therapeutic this compound treatment was effective in a B cell-mediated EAE model

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl fumarate-2,3-d2 can be synthesized through the esterification of fumaric acid with methanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization to ensure high purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Dimethyl fumarate-2,3-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl fumarate-2,3-d2 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl fumarate-2,3-d2 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the tracking of the compound in metabolic studies and enhances the stability of the molecule in certain reactions. This makes it a valuable tool in both basic and applied research .

Properties

IUPAC Name

dimethyl (E)-2,3-dideuteriobut-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-9-5(7)3-4-6(8)10-2/h3-4H,1-2H3/b4-3+/i3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCRTTXIJACKKU-SWIHUIHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(/[2H])\C(=O)OC)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23057-98-9
Record name DIMETHYL FUMARATE-2,3-D2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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